molecular formula C7H11F3O3 B1481968 4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid CAS No. 2098129-21-4

4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid

Cat. No. B1481968
M. Wt: 200.16 g/mol
InChI Key: SVFKSKMVEXJTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient method for the enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine (tfT) on multi-gram scales was developed . The absolute configurations of the two stereoisomers were ascertained by X-ray crystallography .


Chemical Reactions Analysis

While specific chemical reactions involving “4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid” are not mentioned in the search results, related compounds have been studied. For example, the enantioselective synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine (tfT) involved a series of reactions, including a Mitsunobu reaction .

Scientific Research Applications

Enantioselective Synthesis

4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid derivatives, especially those with enantiomeric purity, have been synthesized for various applications. These derivatives are obtained from key intermediates like 2-t-butyl-6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones. The synthesis involves reactions with electrophiles leading to trans,trans-2,5,6-trisubstituted dioxanones, which are further transformed into chiral derivatives through Michael additions or elimination reactions. These compounds find applications in asymmetric synthesis, highlighting the importance of chiral trifluoro compounds in organic chemistry (Gautschi, Schweizer, & Seebach, 1994).

Liquid Crystal Technology

4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid has been used in the synthesis of novel ferroelectric liquid crystals (FLCs). These FLCs exhibit unique properties such as large spontaneous polarization and short response times, making them suitable for display technologies and optical applications. The presence of the trifluoromethyl group at the chiral center is crucial for these properties (Aoki & Nohira, 1997).

Chiral Dopants for Nematic Liquid Crystals

Optically active derivatives of 4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid have been applied as chiral dopants in nematic liquid crystals. These dopants influence the helical twisting power (HTP) of the liquid crystals, which is a critical parameter for the performance of liquid crystal displays (LCDs) and other optical devices. The linkage between the asymmetric frame and the core moiety of the dopant significantly affects the HTP values (Tojo et al., 2006).

properties

IUPAC Name

4,4,4-trifluoro-2-(2-methoxyethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O3/c1-13-3-2-5(6(11)12)4-7(8,9)10/h5H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFKSKMVEXJTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid
Reactant of Route 3
Reactant of Route 3
4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid
Reactant of Route 4
4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid
Reactant of Route 5
4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4,4,4-Trifluoro-2-(2-methoxyethyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.